Cas no 82413-20-5 (Droloxifene)

Droloxifene structure
Droloxifene structure
Nombre del producto:Droloxifene
Número CAS:82413-20-5
MF:C26H29NO2
Megavatios:387.51396727562
CID:60436
PubChem ID:3033767

Droloxifene Propiedades químicas y físicas

Nombre e identificación

    • Droloxifene
    • 3-[1-[4-(2-Dimethylaminoethoxy)phenyl]-2-phenyl-but-1-enyl]phenol
    • (E)-3-Hydroxy Tamoxifen
    • 3-HYDROXY TAMOXIFEN
    • (E)-1-(4'-(2-dimethylaminoethoxy)phenyl)-1-(3-hydroxyphenyl)-2-phenylbut-1-ene
    • Droloxifeno [Spanish]
    • Droloxifenum [Latin]
    • E-1-[4'-(2-dimethylaminoethoxy)-phenyl]-1-(3'-hydroxyphenyl)-2-phenyl-1-butene
    • E-Droloxifene
    • FK-435
    • K 060
    • K 060E
    • 3-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol (ACI)
    • Phenol, 3-[(1E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]- (9CI)
    • Phenol, 3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]-, (E)- (ZCI)
    • 3-Hydroxytamoxifen
    • K 21.060E
    • 0M67U6Z98F
    • E-1-[4'-(2-dimethylaminoethoxy)-phenyl]-1-(3 '-hydroxyphenyl)-2-phenyl-1-butene
    • D03911
    • BIDD:ER0213
    • A840323
    • K060E
    • DROLOXIFENE [MART.]
    • Phenol, 3-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-, (E)-
    • CHEBI:34731
    • 82413-20-5
    • (E)-1-(4'-(2-Dimethylaminoethoxy)phenyl)-1-(3'-hydroxyphenyl)-2-phenylbut-1-ene
    • 3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
    • K060
    • HY-121149
    • CS-0079544
    • 3-[(1e)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-butenyl] phenol
    • CHEMBL487
    • BDBM430671
    • Droloxifene [USAN:INN]
    • (E)-.ALPHA.-P-2-(DIMETHYLAMINO)ETHOXYPHENYL-.ALPHA.'-ETHYL-3-STILBENOL
    • AKOS015895449
    • 3-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
    • MS-26418
    • DROLOXIFENE [INN]
    • Droloxifene (USAN/INN)
    • ZQZFYGIXNQKOAV-OCEACIFDSA-N
    • K-060
    • (E)-3-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol
    • (E)-alpha-(para-(2-(Dimethylamino)ethoxy)phenyl)-alpha'-ethyl-3-stilbenol (IUPAC)
    • DROLOXIFENE [USAN]
    • K-21060E
    • EC 428-010-4
    • 3-Hydroxytamoxifen (Droloxifene)
    • 82413-20-5 (free base)
    • ethylenediaminedihydroiodide
    • DTXSID9022441
    • NS00007704
    • (E)-3-[1-[4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL]-2-PHENYL-1-BUTENYL]-PHENOL CITRATE
    • Q27116249
    • DROLOXIFENE [MI]
    • UNII-0M67U6Z98F
    • DROLOXIFENE [IARC]
    • (E)-alpha-(p-(2-(Dimethylamino)ethoxy)phenyl)-alpha'-ethyl-3-stilbenol
    • (E)-3-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol
    • trans-1-(4-beta-Dimethylaminoethoxyphenyl)-1-(3-hydroxyphenyl)-2-phenylbut-1-ene
    • K 21060E
    • Droloxifenum
    • SCHEMBL4842
    • PHENOL, 3-1-4-2-(DIMETHYLAMINO)ETHOXYPHENYL-2-PHENYL-1-BUTENYL-, (E)-
    • (E)-3-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
    • Droloxifeno
    • G12705
    • BRD-K38477637-001-01-0
    • GLXC-20948
    • Renchi: 1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+
    • Clave inchi: ZQZFYGIXNQKOAV-OCEACIFDSA-N
    • Sonrisas: C(/C1C=CC=C(O)C=1)(\C1C=CC(OCCN(C)C)=CC=1)=C(\C1C=CC=CC=1)/CC

Atributos calculados

  • Calidad precisa: 579.24700
  • Masa isotópica única: 387.22
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 29
  • Cuenta de enlace giratorio: 8
  • Complejidad: 501
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 32.7A^2
  • Xlogp3: 6.8

Propiedades experimentales

  • Color / forma: 灰白色至灰白的-米色固体
  • Denso: Not available
  • Punto de fusión: 127-129°C
  • Punto de ebullición: Not available
  • Punto de inflamación: Not available
  • índice de refracción: 1.596
  • Disolución: DMSO (Slightly), Methanol (Slightly)
  • PSA: 164.83000
  • Logp: 4.45320
  • Presión de vapor: Not available

Droloxifene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
LKT Labs
D6957-250 mg
Droloxifene
82413-20-5 ≥98%
250MG
$894.50 2023-07-11
TRC
H954720-5mg
(E)-3-Hydroxy Tamoxifen
82413-20-5
5mg
$ 91.00 2023-09-07
TRC
H954720-10mg
(E)-3-Hydroxy Tamoxifen
82413-20-5
10mg
$ 142.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-205660-25 mg
Droloxifene,
82413-20-5
25mg
¥1,226.00 2023-07-10
MedChemExpress
HY-121149-5mg
Droloxifene
82413-20-5 99.68%
5mg
¥2500 2024-04-17
SHENG KE LU SI SHENG WU JI SHU
sc-205660A-100mg
Droloxifene,
82413-20-5
100mg
¥3761.00 2023-09-05
A2B Chem LLC
AH49251-10mg
Droloxifene
82413-20-5 ≥98%
10mg
$107.00 2024-04-19
LKT Labs
D6957-25mg
Droloxifene
82413-20-5 ≥98%
25mg
$174.40 2024-05-21
A2B Chem LLC
AH49251-50mg
Droloxifene
82413-20-5 ≥98%
50mg
$263.00 2024-04-19
A2B Chem LLC
AH49251-100mg
Droloxifene
82413-20-5 ≥98%
100mg
$522.00 2024-04-19

Droloxifene Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
Referencia
Short-step synthesis of droloxifene via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and β-chlorophenetole
Sano, Yoshiyuki; et al, Tetrahedron Letters, 2006, 47(10), 1631-1635

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Methanol
3.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Synthesis of droloxifene citrate and its new bioactivity
Chen, Ying; et al, Yaoxue Xuebao, 2000, 35(12), 902-905

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Hafnium tetrachloride ,  Trimethylsilyl triflate Solvents: (2-Chloroethoxy)benzene ;  2 h, rt
2.1 Solvents: Ethanol ;  8 h, 110 °C
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  2 h, 50 °C
4.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  2 h, 0 °C
Referencia
An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, (cinnamyl)trimethylsilane, and β-chlorophenetole
Shiina, Isamu; et al, Bioorganic & Medicinal Chemistry, 2007, 15(24), 7599-7617

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Ethanol ;  8 h, 110 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  2 h, 50 °C
3.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  2 h, 0 °C
Referencia
An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, (cinnamyl)trimethylsilane, and β-chlorophenetole
Shiina, Isamu; et al, Bioorganic & Medicinal Chemistry, 2007, 15(24), 7599-7617

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Zinc ,  Titanium tetrachloride Solvents: Tetrahydrofuran
2.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water
3.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
Referencia
New highly stereoselective synthesis of (E)-droloxifene via selective protection of 3,4'-dihydroxybenzophenone and McMurry reaction
Gauthier, Sylvain; et al, Tetrahedron, 2000, 56(5), 703-709

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Potassium fluoride ,  Hydrogen bromide Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water
4.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
Referencia
Short-step synthesis of droloxifene via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and β-chlorophenetole
Sano, Yoshiyuki; et al, Tetrahedron Letters, 2006, 47(10), 1631-1635

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  2 h, 0 °C
Referencia
Short-step synthesis of droloxifene via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and β-chlorophenetole
Sano, Yoshiyuki; et al, Tetrahedron Letters, 2006, 47(10), 1631-1635

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  2 h, 50 °C
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  2 h, 0 °C
Referencia
Short-step synthesis of droloxifene via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and β-chlorophenetole
Sano, Yoshiyuki; et al, Tetrahedron Letters, 2006, 47(10), 1631-1635

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  2 h, 0 °C
Referencia
An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, (cinnamyl)trimethylsilane, and β-chlorophenetole
Shiina, Isamu; et al, Bioorganic & Medicinal Chemistry, 2007, 15(24), 7599-7617

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water
2.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
Referencia
New highly stereoselective synthesis of (E)-droloxifene via selective protection of 3,4'-dihydroxybenzophenone and McMurry reaction
Gauthier, Sylvain; et al, Tetrahedron, 2000, 56(5), 703-709

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water
2.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
Referencia
Short-step synthesis of droloxifene via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and β-chlorophenetole
Sano, Yoshiyuki; et al, Tetrahedron Letters, 2006, 47(10), 1631-1635

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Methanol
2.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Synthesis of droloxifene citrate and its new bioactivity
Chen, Ying; et al, Yaoxue Xuebao, 2000, 35(12), 902-905

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Hafnium tetrachloride ,  Trimethylsilyl triflate Solvents: (2-Chloroethoxy)benzene ;  rt; 2 h, rt
2.1 Solvents: Ethanol ;  8 h, 110 °C
3.1 Catalysts: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  2 h, 50 °C
4.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  2 h, 0 °C
Referencia
Short-step synthesis of droloxifene via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and β-chlorophenetole
Sano, Yoshiyuki; et al, Tetrahedron Letters, 2006, 47(10), 1631-1635

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
Referencia
New highly stereoselective synthesis of (E)-droloxifene via selective protection of 3,4'-dihydroxybenzophenone and McMurry reaction
Gauthier, Sylvain; et al, Tetrahedron, 2000, 56(5), 703-709

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Synthesis of droloxifene citrate and its new bioactivity
Chen, Ying; et al, Yaoxue Xuebao, 2000, 35(12), 902-905

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  2 h, 50 °C
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  2 h, 0 °C
Referencia
An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, (cinnamyl)trimethylsilane, and β-chlorophenetole
Shiina, Isamu; et al, Bioorganic & Medicinal Chemistry, 2007, 15(24), 7599-7617

Synthetic Routes 17

Condiciones de reacción
1.1 Solvents: Ethanol ;  8 h, 110 °C
2.1 Catalysts: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  2 h, 50 °C
3.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  2 h, 0 °C
Referencia
Short-step synthesis of droloxifene via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and β-chlorophenetole
Sano, Yoshiyuki; et al, Tetrahedron Letters, 2006, 47(10), 1631-1635

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Pyridine
2.1 Reagents: Sodium ethoxide Solvents: Ethanol
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Methanol
4.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Synthesis of droloxifene citrate and its new bioactivity
Chen, Ying; et al, Yaoxue Xuebao, 2000, 35(12), 902-905

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Catalysts: Zinc ,  Titanium tetrachloride Solvents: Tetrahydrofuran
3.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water
4.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
Referencia
New highly stereoselective synthesis of (E)-droloxifene via selective protection of 3,4'-dihydroxybenzophenone and McMurry reaction
Gauthier, Sylvain; et al, Tetrahedron, 2000, 56(5), 703-709

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Potassium fluoride ,  Hydrogen bromide Solvents: Dimethylformamide
2.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water
3.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
Referencia
Short-step synthesis of droloxifene via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and β-chlorophenetole
Sano, Yoshiyuki; et al, Tetrahedron Letters, 2006, 47(10), 1631-1635

Droloxifene Raw materials

Droloxifene Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:82413-20-5)Droloxifene
A840323
Pureza:99%
Cantidad:5mg
Precio ($):225.0